molecular formula C8H14ClNO2 B2853867 Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 1980049-72-6

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B2853867
CAS No.: 1980049-72-6
M. Wt: 191.66
InChI Key: ZNECGXOKFVLZSU-UHFFFAOYSA-N
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Description

Ethyl 3-aminobicyclo[111]pentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a derivative of 3-aminobicyclo[111]pentane, featuring an ethyl ester group and a hydrochloride salt

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminobicyclo[1.1.1]pentane as the core structure.

  • Esterification: The carboxylic acid group is converted to an ethyl ester through esterification using ethanol and an acid catalyst.

  • Formation of Hydrochloride Salt: The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides or other substituted esters.

Scientific Research Applications

Chemistry: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: It may be explored for its pharmacological properties, including potential use in drug development. Industry: The compound's unique structure makes it valuable in material science and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride: Similar structure but with a methyl ester group instead of ethyl.

  • 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic Acid: The free acid form without the ester group.

Uniqueness: this compound is unique due to its ethyl ester group, which provides different chemical reactivity and physical properties compared to its methyl ester and free acid counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-6(10)7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNECGXOKFVLZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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